molecular formula C14H20Cl2N2O B2968131 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride CAS No. 1170148-51-2

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride

Cat. No.: B2968131
CAS No.: 1170148-51-2
M. Wt: 303.23
InChI Key: WSEFCBUMZRTEMD-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride is a synthetic organic compound with the molecular formula C₁₄H₂₀Cl₂N₂O and an average molecular mass of 303.227 g/mol . Structurally, it consists of a chloro-propanamide group (2-chloropropanamide) linked to a para-substituted phenyl ring bearing a piperidin-1-yl moiety. The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for pharmaceutical applications. The compound’s stereochemistry is undefined, as it lacks chiral centers .

The piperidinyl group, a common pharmacophore, may facilitate interactions with enzymes or receptors, while the chloro-propanamide backbone could act as a reactive prodrug moiety requiring metabolic activation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17;/h5-8,11H,2-4,9-10H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFCBUMZRTEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride typically involves the reaction of 4-piperidone with an appropriate chlorinating agent. One common method includes the use of trifluoromethanesulfonic acid (TFSA) and dichloromethane (CH2Cl2) to facilitate the reaction . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in the substituents on the phenyl ring or modifications to the propanamide group. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Molecular Formula Substituent on Phenyl Ring Functional Group Molecular Weight (g/mol) Application/Activity Reference
2-Chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride C₁₄H₂₀Cl₂N₂O Piperidin-1-yl Propanamide, Cl at C2 303.227 Potential antitubercular agent
2-Chloro-N-(4-(dimethylamino)phenyl)propanamide hydrochloride C₁₁H₁₅Cl₂N₂O Dimethylamino Propanamide, Cl at C2 278.16 High structural similarity; solubility studies
(RS)-2-Chloro-N-(2-methylphenylenyl)propanamide C₁₀H₁₁ClN₂O 2-Methylphenylenyl Propanamide, Cl at C2 210.66 Prilocaine-related impurity (≤0.2%)
Propanil (N-(3,4-Dichlorophenyl)propanamide) C₉H₉Cl₂NO 3,4-Dichloro Propanamide 218.08 Herbicide
7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide) C₂₁H₂₄N₄OS Piperidin-1-yl Carbamothioyl, 3-phenyl 392.51 Antitubercular (EthA-activated)

Functional Group and Pharmacological Activity

  • Chloro-Propanamide vs. Carbamothioyl: The substitution of the propanamide group with a carbamothioyl moiety in compound 7904688 () alters its mechanism of action. While both compounds target Mycobacterium tuberculosis, 7904688 requires activation by EthA (a monooxygenase) to inhibit PyrG (CTP synthetase). In contrast, the chloro-propanamide group in the main compound may act as a leaving group, forming reactive intermediates upon metabolic activation .
  • Piperidinyl vs. Piperidine’s rigidity and hydrogen-bonding capacity may favor interactions with hydrophobic enzyme pockets .

Impurity Profiles and Regulatory Considerations

The presence of structurally related impurities, such as (RS)-2-chloro-N-(2-methylphenylenyl)propanamide (), is tightly regulated in pharmaceuticals (e.g., prilocaine formulations). Limits of ≤0.2% emphasize the necessity of rigorous synthesis and purification to minimize off-target effects .

Biological Activity

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride is a compound with significant biological relevance, particularly in pharmacological research. Its structural features, including the piperidine ring and chlorine substituent, contribute to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C14H20ClN2O
  • Molecular Weight: 284.78 g/mol
  • CAS Number: 1170148-51-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate various cellular processes by binding to these targets, which can lead to changes in enzyme activity or receptor signaling pathways. The precise molecular interactions remain an area of active research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study showed that derivatives of similar compounds displayed significant cytotoxicity against colon carcinoma cell lines, which could be extrapolated to the effects of this compound .

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli
AnticancerIC50 < 10 µM in HCT-15
Enzyme InhibitionModulates enzyme activity

Case Study 1: Anticancer Research

In a study exploring the structure-activity relationship (SAR) of piperidine derivatives, it was found that modifications to the piperidine ring significantly influenced anticancer potency. The compound's ability to induce apoptosis in cancer cells was linked to its structural features, highlighting the importance of further research into its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones in agar diffusion tests, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended storage and handling protocols for 2-chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container at room temperature (20–25°C) in a dry environment, away from light and moisture . Handling should follow standard laboratory safety practices: use nitrile gloves, lab coats, and safety goggles. Although the compound is not classified as hazardous under GHS, avoid inhalation of dust and direct skin contact. Storage areas should comply with general chemical safety guidelines (e.g., no incompatibility with oxidizing agents) .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is recommended for purity assessment . Confirm structural integrity via 1^1H NMR and 13^13C NMR spectroscopy:
  • 1^1H NMR: Look for characteristic peaks of the piperidinyl group (δ 1.4–1.8 ppm, multiplet) and the chloro-propanamide moiety (δ 3.8–4.2 ppm, quartet for CH2_2Cl) .
  • 13^13C NMR: Peaks at ~170 ppm (amide carbonyl) and 45–50 ppm (piperidinyl carbons) .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

  • Methodological Answer : Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for nucleophilic substitution reactions targeting the chloro group. For piperidinyl modifications, use inert conditions (argon atmosphere) with catalysts like triethylamine to deprotonate amines. Reaction temperatures should be maintained at 0–25°C to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structurally similar analogs?

  • Methodological Answer :
  • Step 1 : Validate compound identity and purity (HPLC, NMR) to rule out batch variability .
  • Step 2 : Use standardized assays (e.g., IC50_{50} measurements in enzyme inhibition studies) under controlled pH and temperature conditions.
  • Step 3 : Perform molecular docking simulations to assess binding affinity differences caused by substituent variations (e.g., chloro vs. methoxy groups) .
  • Example : A 2021 study found that replacing the 4-piperidinyl group with a morpholine moiety reduced activity by 60%, highlighting the importance of the piperidine ring in target binding .

Q. What strategies mitigate degradation of this compound under physiological pH conditions?

  • Methodological Answer :
  • pH Stability Testing : Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) using UV-Vis spectroscopy.
  • Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrin complexes to protect the chloro-propanamide group from hydrolysis .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) para to the piperidinyl moiety to enhance electronic stability .

Q. How does the piperidinyl substituent influence the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • In Vitro Assays : Measure logP values (octanol-water partition coefficient) to assess lipophilicity. Piperidine derivatives typically exhibit logP >2, favoring blood-brain barrier penetration .
  • Metabolism Studies : Use liver microsomes to identify cytochrome P450 (CYP3A4) oxidation pathways. Piperidinyl N-methylation often reduces clearance rates by 30–40% .
  • Case Study : A 2023 SAR study showed that 4-piperidinyl analogs had 2.5-fold higher bioavailability than 3-piperidinyl counterparts due to reduced first-pass metabolism .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

  • Methodological Resolution :
  • Source Comparison : Cross-check cell lines (e.g., HEK293 vs. HeLa) and assay durations (24h vs. 48h exposure). A 2022 study noted IC50_{50} values varied by 50% between adherent and suspension cell cultures .
  • Mechanistic Confounders : Evaluate off-target effects using kinase profiling panels. For example, inhibition of EGFR by chloro-propanamide derivatives may skew apoptosis assays .

Experimental Design Guidelines

Q. What controls are essential when testing this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Positive Control : Use a known inhibitor (e.g., staurosporine for kinases).
  • Negative Control : Include a structurally analogous compound lacking the chloro group (e.g., N-(4-piperidinylphenyl)propanamide).
  • Solvent Control : DMSO concentrations should not exceed 0.1% to avoid solvent-induced enzyme denaturation .

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